

Chemical Profile and Partitioning Mechanism of Diclofenac Diethylamine

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Diclofenac Diethylamine

CAS No.: 78213-16-8

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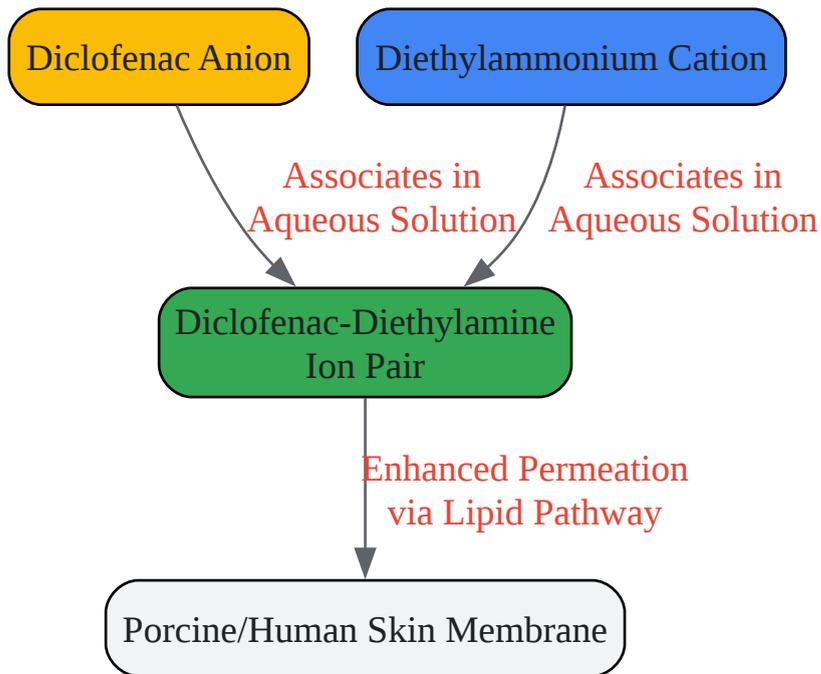
The following table summarizes key information about DDEA, which is crucial for understanding its behavior [1] [2].

Property	Description
Chemical Name	Diethyl ammonium 2-[(2,6-dichloroanilino)phenyl]acetate [3]
IUPAC Name	2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid; diethylamine [1]
Molecular Formula	$C_{18}H_{22}Cl_2N_2O_2$ [1]
Molecular Weight	369.29 g/mol [1]
Drug Class	Non-Steroidal Anti-Inflammatory Drug (NSAID) [1] [2]
Mechanism of Action	Inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, reducing prostaglandin production [2].

While a definitive log P (partition coefficient) value for DDEA is not listed, its partitioning behavior is driven by **ion-pair formation** [4]. In aqueous solution, the diclofenac anion and the diethylammonium

cation can form a neutral ion pair. This pair has a higher affinity for lipid phases (like skin membranes) than the individual ions, facilitating penetration despite diclofenac being largely ionized at physiological pH [4].

The diagram below illustrates this ion-pair formation and its proposed interaction with the skin membrane.



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Comparative Properties and Permeation Data

The following table compares key properties and experimental permeation data for diclofenac acid and its salts, highlighting DDEA's performance in a saturated aqueous system. The data is primarily from an *ex vivo* study using porcine ear skin as a model membrane [4].

Property / Parameter	Diclofenac Acid	Diclofenac Sodium (DS)	Diclofenac Diethylamine (DDEA)
Inherent Water Solubility	Very low [4]	Higher than acid [5]	Studied from saturated aqueous solution [4]

Property / Parameter	Diclofenac Acid	Diclofenac Sodium (DS)	Diclofenac Diethylamine (DDEA)
Key Partitioning Species	Un-ionized acid (very low conc.) [4]	Ionized anion [5]	Ion pair [4]
Experimental Flux (J) [$\mu\text{g}/\text{cm}^2/\text{h}$] *	Not provided in sources	Not the focus of the study	0.352 ± 0.097 [4]
Experimental Permeation Coefficient (P) [$\text{cm}/\text{s} \times 10^6$] *	Not provided in sources	Not the focus of the study	1.53 ± 0.42 [4]

Note: Flux (J) and Permeation Coefficient (P) values are from permeation studies through porcine ear skin from saturated aqueous solutions. The permeation coefficient is calculated as $P = J / C$, where C is the solubility in the donor phase [4].

Analytical and Experimental Protocols

For researchers quantifying DDEA or studying its behavior, here are summaries of relevant experimental methodologies.

1. RP-HPLC Analysis for Quantification A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous quantification of DDEA, methyl salicylate, and capsaicin in pharmaceutical gels and skin permeation samples [3].

- **Column:** Thermo Scientific ACCLAIM 120 C18 (4.6 mm \times 150 mm, 5 μm)
- **Mobile Phase:** Deionized water (acidified to pH 3 with phosphoric acid) and acetonitrile in a **35:65%** (v/v) ratio.
- **Mode:** Isocratic
- **Flow Rate:** 0.7 mL/min
- **Detection:** UV at **205 nm**
- **Column Temperature:** 25 $^{\circ}\text{C}$
- **Retention Time:** **Diclofenac diethylamine ~ 6.66 minutes**
- **Validation:** The method was validated per ICH guidelines, showing good linearity (0.05–100.0 $\mu\text{g}/\text{mL}$), precision (RSD% < 3.0), and low LOD (0.0038 $\mu\text{g}/\text{mL}$) for DDEA [3].

2. Skin Permeation Study Protocol An *in vitro* permeation study protocol for diclofenac salts is described in the literature [4].

- **Apparatus:** Vertical Franz-type diffusion cells with a diffusional surface area of 9.62 cm².
- **Membrane:** Internal porcine ear skin.
- **Donor Compartment:** 5 mL of a **saturated aqueous solution** of the diclofenac salt.
- **Receptor Compartment:** 100 mL of phosphate buffer (pH 7.4), thermostated at 37 °C.
- **Sample Analysis:** Aliquots are withdrawn from the receptor compartment at predetermined intervals over 8 hours and analyzed by HPLC.
- **Data Analysis:** The flux (J) is determined from the slope of the cumulative amount permeated per unit area versus time plot.

Research Implications and Summary

- **Ion-Pair Strategy:** The formation of DDEA is a successful strategy to enhance the transdermal delivery of diclofenac. It improves permeability without requiring additional chemical enhancers by leveraging ion-pair formation to increase the effective concentration of permeating species [4].
- **Comparative Performance:** Among various diclofenac salts, those with counterions containing ring structures (e.g., pyrrolidine, piperidine) were reported to have even higher permeation coefficients than DDEA in a saturated aqueous system. This suggests that the structure of the counterion plays a critical role in disrupting membrane organization [4].

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References

1. Diclofenac diethylamine [go.drugbank.com]
2. Diclofenac: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Development of an RP-HPLC Method for Quantifying ... [pmc.ncbi.nlm.nih.gov]
4. Diclofenac Salts, VIII. Effect of the Counterions on ... [mdpi.com]
5. Aqueous solubility of diclofenac diethylamine in the ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Chemical Profile and Partitioning Mechanism of Diclofenac Diethylamine]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b572436#diclofenac-diethylamine-log-p-and-partitioning-behavior]

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